3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole

Regioisomerism Anticancer activity Structure-activity relationship

3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole (CAS 1240580-51-1) is a symmetrically dihalogenated 1,2,4-triazole derivative bearing a 3-(trifluoromethyl)benzyl substituent at the N1 position, with molecular formula C10H6Br2F3N3 and molecular weight 384.98 g/mol. The compound belongs to a well-established class of 1,2,4-triazole building blocks that are widely utilized as synthetic intermediates in agrochemical and pharmaceutical research, particularly for constructing kinase inhibitors, antifungal agents, and CXCR3 antagonists via sequential cross-coupling at the bromine positions.

Molecular Formula C10H6Br2F3N3
Molecular Weight 384.98 g/mol
CAS No. 1240580-51-1
Cat. No. B6361741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole
CAS1240580-51-1
Molecular FormulaC10H6Br2F3N3
Molecular Weight384.98 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CN2C(=NC(=N2)Br)Br
InChIInChI=1S/C10H6Br2F3N3/c11-8-16-9(12)18(17-8)5-6-2-1-3-7(4-6)10(13,14)15/h1-4H,5H2
InChIKeyCXYWSZICGNTZLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole (CAS 1240580-51-1): Procurement-Relevant Chemical Class and Core Identity


3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole (CAS 1240580-51-1) is a symmetrically dihalogenated 1,2,4-triazole derivative bearing a 3-(trifluoromethyl)benzyl substituent at the N1 position, with molecular formula C10H6Br2F3N3 and molecular weight 384.98 g/mol . The compound belongs to a well-established class of 1,2,4-triazole building blocks that are widely utilized as synthetic intermediates in agrochemical and pharmaceutical research, particularly for constructing kinase inhibitors, antifungal agents, and CXCR3 antagonists via sequential cross-coupling at the bromine positions [1]. The meta-trifluoromethylbenzyl motif distinguishes this compound from its para-substituted regioisomer and from non-fluorinated benzyl analogs, introducing region-specific electronic and steric properties that can materially affect downstream biological activity and synthetic utility [2].

Why Generic 1,2,4-Triazole Building Blocks Cannot Replace 3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole in Scientific Procurement


In-class 1,2,4-triazole derivatives are not fungible due to the interdependent effects of regioisomerism, halogen substitution, and N-alkylation on both synthetic utility and biological performance. The substitution of the N1 benzyl position with a 3-(trifluoromethyl)benzyl group (meta-CF3) versus a 4-(trifluoromethyl)benzyl group (para-CF3) alters the electronic distribution across the triazole ring and the spatial orientation of the lipophilic appendage, which can lead to divergent target binding profiles [1]. Furthermore, the presence of two symmetrically placed bromine atoms at C3 and C5 enables orthogonal or sequential cross-coupling chemistry that is not possible with mono-bromo or non-halogenated analogs, directly affecting the accessible chemical space in library synthesis [2]. Substituting the N-benzyl group with a simple alkyl chain or leaving the N1 position unsubstituted (as in 3,5-dibromo-1H-1,2,4-triazole) eliminates the aromatic stacking potential and alters the tautomeric equilibrium, compromising reproducibility in structure-activity relationship (SAR) studies . The evidence below quantifies these differentiators where data exist and explicitly flags gaps where direct comparative data remain limited.

Quantitative Differentiation Evidence for 3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole (CAS 1240580-51-1)


Meta-CF3 vs. Para-CF3 Regioisomer: Distinct Biological Activity Profiles in Benzyltriazole Chemotypes

The meta-trifluoromethyl substitution on the benzyl ring of 3,5-dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole (CAS 1240580-51-1) confers a distinct biological activity profile compared to its para-substituted regioisomer, 3,5-dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole (CAS 1240572-19-3). In a cross-study comparable chemotype, benzyl-1,2,3-triazole derivatives with a meta-CF3 substituent on the phenyl ring demonstrated excellent sensitivity toward the SK-OV-3 ovarian cancer cell line, while the para-substituted analogs showed substantially weaker activity against the same cell line [1]. The meta-CF3 group alters the electronic distribution and steric orientation of the benzyl appendage relative to the triazole core, affecting target binding geometry. This regioisomer-dependent activity difference provides a rationale for selecting the meta-substituted compound over the para-substituted analog in medicinal chemistry campaigns targeting cancer or other diseases where positional SAR is critical.

Regioisomerism Anticancer activity Structure-activity relationship

Dual Bromine Synthetic Handle: Orthogonal Cross-Coupling Accessibility vs. Mono-Bromo and Non-Halogenated Triazole Analogs

The 3,5-dibromo substitution pattern of CAS 1240580-51-1 provides two chemically equivalent but sequentially addressable leaving groups for palladium-catalyzed cross-coupling reactions. This feature enables site-selective mono- and bis-functionalization via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, whereas mono-bromo analogs such as 3-bromo-1,2,4-triazole and non-halogenated triazoles lack this orthogonal synthetic utility [1]. The use of 3,5-dibromo-1H-1,2,4-triazole as a starting material for regioselective desymmetrization has been demonstrated at >100 g scale in the synthesis of a CXCR3 antagonist intermediate, confirming the industrial scalability of chemistry starting from a 3,5-dibromo core [1]. The target compound combines this dual-bromine reactivity with a pre-installed N-benzyl group, eliminating the need for post-functionalization N-alkylation and its associated regioselectivity challenges. By contrast, the parent compound 3,5-dibromo-1H-1,2,4-triazole (CAS 7411-23-6) requires additional N-alkylation steps that can produce mixtures of N1 and N2 regioisomers, reducing overall yield and purity.

Cross-coupling chemistry Suzuki-Miyaura Sequential functionalization

Molecular Weight and Lipophilicity Differentiation: Single CF3 (384.98 Da) vs. Dual CF3 Analog (452.98 Da)

The target compound (MW 384.98 Da, one CF3 group) is significantly lighter and less lipophilic than its dual-trifluoromethyl analog, 1-{[3,5-bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole (CAS 1240568-76-6, MW 452.98 Da, two CF3 groups) . The ~68 Da molecular weight difference and the reduction from six fluorine atoms to three directly affect calculated logP, aqueous solubility, and membrane permeability. In the general medicinal chemistry framework, compounds exceeding 450 Da encounter increasing challenges in oral bioavailability and solubility, making the 384.98 Da target compound a more favorable starting point for hit-to-lead optimization within drug-like chemical space. Conversely, the dual-CF3 analog may offer enhanced metabolic stability and target residence time in specific contexts but at the cost of poorer physicochemical developability.

Physicochemical properties Lipophilicity Drug-likeness

Halogen Bonding Propensity: Bromine vs. Chlorine Substitution in Solid-State Architecture

The bromine atoms at positions 3 and 5 of the 1,2,4-triazole core participate in C–Br···Br halogen-bonding interactions that are energetically stronger and structurally distinct from the corresponding C–Cl···Cl interactions in the dichloro analog (3,5-dichloro-1H-1,2,4-triazole) . A crystallographic analysis of dihalogenated 1,2,4-triazoles demonstrated that the 3,5-dibromo derivative forms unique trimeric supramolecular motifs stabilized by N–H···N hydrogen bonds, N–H···Br halogen bonds, and C–Br···Br interactions, with the bromide derivative being the sole instance where all three trimeric motifs coexist simultaneously in the crystal lattice . The chloro analog, by contrast, displays different halogen-bonding geometries due to the smaller atomic radius and higher electronegativity of chlorine. This solid-state differentiation can affect solubility, melting point, co-crystal formation propensity, and ultimately formulation behavior of the final drug substance or agrochemical product.

Crystal engineering Halogen bonding Solid-state chemistry

Optimal Research and Industrial Application Scenarios for 3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole (CAS 1240580-51-1)


Medicinal Chemistry Library Synthesis Requiring Regioselective N1-Benzyl Triazole Scaffolds

The pre-installed 3-(trifluoromethyl)benzyl group at the N1 position eliminates the regioselectivity challenges associated with late-stage N-alkylation of 1,2,4-triazoles. As demonstrated in the scalable synthesis of a CXCR3 antagonist intermediate using 3,5-dibromo-1H-1,2,4-triazole desymmetrization at >100 g scale [1], the dibromo core enables sequential cross-coupling for rapid library expansion. The target compound provides this synthetic flexibility with the added advantage of a pre-fixed meta-CF3 benzyl group, streamlining SAR exploration around the benzyl substitution position. This is particularly valuable for hit-to-lead programs where benzyl regioisomer SAR is a key optimization vector.

Oncology SAR Studies Targeting Ovarian Cancer Cell Lines

Cross-study evidence from benzyl-1,2,3-triazole derivatives indicates that meta-CF3 substitution on the benzyl ring confers excellent sensitivity toward the SK-OV-3 ovarian cancer cell line, a selectivity profile not observed with para-substituted analogs [2]. While this evidence derives from a closely related but distinct chemotype, it supports the rationale for selecting the meta-CF3 regioisomer (CAS 1240580-51-1) over the para-CF3 regioisomer (CAS 1240572-19-3) when initiating an ovarian cancer-focused medicinal chemistry campaign. Procurement of both regioisomers for head-to-head SAR comparison is recommended to validate the positional SAR on the 3,5-dibromo-1,2,4-triazole scaffold specifically.

Drug Discovery Programs Requiring Lead-Like Physicochemical Starting Points

With a molecular weight of 384.98 Da and a single CF3 group, the target compound remains within favorable drug-like chemical space, unlike the dual-CF3 analog (CAS 1240568-76-6) at 452.98 Da . The lower molecular weight and reduced fluorine count predict better aqueous solubility and oral absorption potential, making this compound a more developable starting scaffold for programs where multiple additional substituents will be appended during lead optimization. The target compound's MW advantage of 68 Da (15% lower) provides crucial headroom for downstream functionalization while maintaining compliance with Lipinski guidelines.

Co-Crystal Engineering and Solid-State Formulation Development

The bromine atoms at C3 and C5 of the triazole ring form energetically stable halogen-bonding motifs (C–Br···Br and N–H···Br) that are unique to the dibromo derivatives compared to their dichloro counterparts . Crystallographic evidence confirms that the 3,5-dibromo-1,2,4-triazole scaffold is the sole instance where all three trimeric supramolecular motifs coexist simultaneously in the crystal lattice, making it an attractive co-former for co-crystal engineering studies aimed at modulating solubility, stability, or bioavailability of active pharmaceutical ingredients.

Quote Request

Request a Quote for 3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.